molecular formula C17H13F3N2O4S B2737186 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 663167-99-5

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2737186
CAS No.: 663167-99-5
M. Wt: 398.36
InChI Key: LMJZPGVIMDFURH-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound with the molecular formula C17H13F3N2O4S and a molecular weight of 398.36. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring and a benzothiazole moiety, making it a unique and versatile molecule in various scientific fields.

Scientific Research Applications

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 3-(trifluoromethyl)phenyl isocyanate with appropriate benzothiazole derivatives under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained at around -40°C to 0°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]propanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Organometallic reagents, halogenating agents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, particularly those involved in the serotonergic and noradrenergic systems . This modulation leads to various biological effects, including potential antidepressant and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl)benzamide: Known for its antidepressant-like effects.

    3-(Trifluoromethyl)phenyl isocyanate: Used in the synthesis of various trifluoromethylated compounds.

Uniqueness

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]propanamide stands out due to its unique combination of a trifluoromethyl group and a benzothiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O4S/c18-17(19,20)11-4-3-5-12(10-11)21-15(23)8-9-22-16(24)13-6-1-2-7-14(13)27(22,25)26/h1-7,10H,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJZPGVIMDFURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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